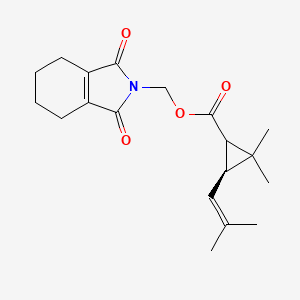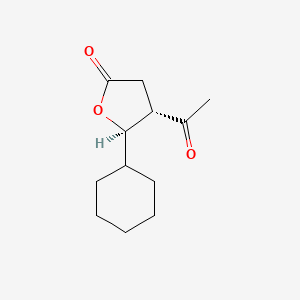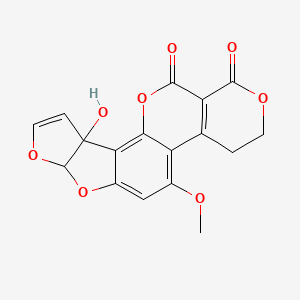
(((Phosphonomethyl)imino)bis(ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(Phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is a complex organophosphorus compound with the molecular formula C9H28KN3O15P5. It is known for its high chelating ability and is used in various industrial and scientific applications. This compound is particularly valued for its ability to inhibit scale formation and corrosion in water systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt typically involves the reaction of phosphorous acid with formaldehyde and ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially involving the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids.
Scientific Research Applications
Chemistry
In chemistry, [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is used as a chelating agent to bind metal ions. This property is particularly useful in analytical chemistry for the separation and quantification of metal ions.
Biology
In biological research, this compound is used to study metal ion interactions in biological systems. Its ability to chelate metal ions makes it a valuable tool for investigating the role of metals in enzymatic reactions and other biological processes.
Medicine
In medicine, the compound is explored for its potential use in treating conditions related to metal ion imbalances. Its chelating properties can help in the removal of excess metal ions from the body.
Industry
Industrially, [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is used in water treatment processes to prevent scale formation and corrosion. It is also used in the formulation of detergents and cleaning agents.
Mechanism of Action
The primary mechanism of action of [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in reactions that lead to scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, which are common contributors to scale and corrosion in water systems.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function.
Nitrilotriacetic acid (NTA): A simpler chelating agent with similar applications.
Uniqueness
Compared to these similar compounds, [[(phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt offers higher stability and stronger chelating ability, particularly in harsh conditions. Its multiple phosphonic acid groups provide enhanced binding capacity, making it more effective in preventing scale and corrosion.
Properties
CAS No. |
84852-49-3 |
|---|---|
Molecular Formula |
C9H28KN3O15P5+ |
Molecular Weight |
612.30 g/mol |
IUPAC Name |
potassium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);/q;+1 |
InChI Key |
XDRCKMIHXJVFHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)









